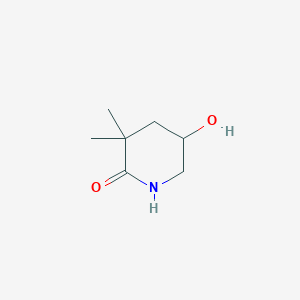

5-ヒドロキシ-3,3-ジメチルピペリジン-2-オン

概要

説明

5-Hydroxy-3,3-dimethylpiperidin-2-one is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Piperidine derivatives, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of these compounds has been widespread .Molecular Structure Analysis

The InChI code for 5-Hydroxy-3,3-dimethylpiperidin-2-one is 1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) . This indicates that the compound contains seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical and Chemical Properties Analysis

5-Hydroxy-3,3-dimethylpiperidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 143.19 .科学的研究の応用

薬理学

5-ヒドロキシ-3,3-ジメチルピペリジン-2-オン: は、特にポリメトキシフラボン (PMF)の合成における薬理学的な潜在的な用途があります 。タンゲレチンやノビレチンなどのこれらの化合物は、柑橘類の皮に豊富に含まれており、顕著な抗炎症作用と抗がん作用を示します。PMFのヒドロキシル化は、それらの生物学的有効性を高める可能性があり、この化合物は、創薬とがん予防研究において価値があります。

有機合成

有機化学では、5-ヒドロキシ-3,3-ジメチルピペリジン-2-オンは、様々なピペリジン誘導体を合成するための構成要素として使用できます 。これらの誘導体は、特定のキラル特性を持つ医薬品を開発するために重要な、エナンチオマー的に富んだ構造を作成するために不可欠です。

材料科学

この化合物の誘導体は、特にユニークな特性を持つ新素材の開発において、材料科学において役割を果たしています。 5-ヒドロキシ-3,3-ジメチルピペリジン-2-オンの分子構造により、様々な産業用途で使用できる新しいポリマーやコーティングを作成できます .

分析化学

分析化学において、5-ヒドロキシ-3,3-ジメチルピペリジン-2-オンは、クロマトグラフィー分析における標準または参照化合物として使用できます。 その明確に定義された構造と特性により、高速液体クロマトグラフィー (HPLC) やその他の分析技術における方法開発と校正に適しています .

生化学

この化合物は、ピペリジン構造が基質または阻害剤である酵素触媒反応を研究するために、生化学において関連しています。 それは、ピペリジン環を含む生化学的経路とメカニズムを理解するのに役立ちます .

環境科学

5-ヒドロキシ-3,3-ジメチルピペリジン-2-オン: は、特に生物分解過程の研究において、環境科学で用途がある可能性があります。 その構造は、複雑な有機化合物が自然環境でどのように分解されるかを理解するためのモデルとして役立ちます .

Safety and Hazards

The compound has been classified as having the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, is an important task of modern organic chemistry .

作用機序

Target of action

Piperidines are a class of organic compounds that contain a nitrogenous six-membered ring and are widely used in medicinal chemistry. They are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .

Mode of action

The mode of action of piperidines depends on their specific chemical structure and the biological target they interact with. Generally, they can act as agonists or antagonists of their target, modulating the target’s activity .

Biochemical pathways

Piperidines can be involved in a variety of biochemical pathways depending on their specific targets. For example, they can modulate neurotransmitter signaling, enzyme activity, or ion channel function .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of piperidines can vary widely depending on their specific chemical structure. Some piperidines are well absorbed and can cross the blood-brain barrier, while others are primarily excreted unchanged in the urine .

Result of action

The molecular and cellular effects of piperidines can include changes in cell signaling, gene expression, or cellular function, depending on their specific targets .

Action environment

The action, efficacy, and stability of piperidines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

生化学分析

Biochemical Properties

5-Hydroxy-3,3-dimethylpiperidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the hydroxyl group of 5-Hydroxy-3,3-dimethylpiperidin-2-one, which can participate in hydrogen bonding and other non-covalent interactions .

Cellular Effects

The effects of 5-Hydroxy-3,3-dimethylpiperidin-2-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 5-Hydroxy-3,3-dimethylpiperidin-2-one can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Hydroxy-3,3-dimethylpiperidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, 5-Hydroxy-3,3-dimethylpiperidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-3,3-dimethylpiperidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Hydroxy-3,3-dimethylpiperidin-2-one is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 5-Hydroxy-3,3-dimethylpiperidin-2-one has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-3,3-dimethylpiperidin-2-one vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, 5-Hydroxy-3,3-dimethylpiperidin-2-one can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

5-Hydroxy-3,3-dimethylpiperidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various endogenous and exogenous compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Additionally, 5-Hydroxy-3,3-dimethylpiperidin-2-one can influence the activity of cofactors, such as NADH and FADH2, which play critical roles in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, 5-Hydroxy-3,3-dimethylpiperidin-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of 5-Hydroxy-3,3-dimethylpiperidin-2-one within specific cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of 5-Hydroxy-3,3-dimethylpiperidin-2-one is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 5-Hydroxy-3,3-dimethylpiperidin-2-one may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .

特性

IUPAC Name |

5-hydroxy-3,3-dimethylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOSJYCPCDJBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

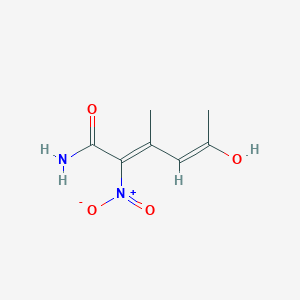

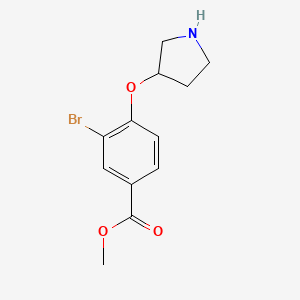

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

![3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1448960.png)

![1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone](/img/structure/B1448961.png)